molecular formula C14H17N3O5 B11927604 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one

Cat. No.: B11927604
M. Wt: 307.30 g/mol
InChI Key: GGCXQSCDXNBKFM-UORFTKCHSA-N
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Description

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a complex organic compound with a unique structure that combines a tetrahydrofuran ring fused with an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one typically involves multiple steps:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Formation of the imidazopyridine moiety: This step involves the condensation of an appropriate amine with a pyridine derivative under acidic conditions.

    Fusion of the two rings: The final step involves the cyclization of the intermediate compounds to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazopyridine moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique fused ring system makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound’s potential interactions with biological molecules make it a subject of interest in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H-pyridin-4-one: Similar structure but lacks the imidazole ring.

    1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H-imidazo[4,5-c]pyridin-4-amine: Similar structure but with an amine group instead of a hydroxymethyl group.

Uniqueness

The uniqueness of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one lies in its fused ring system, which combines the properties of both tetrahydrofuran and imidazopyridine

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C14H17N3O5/c1-14(2)21-10-8(5-18)20-13(11(10)22-14)17-6-16-9-7(17)3-4-15-12(9)19/h3-4,6,8,10-11,13,18H,5H2,1-2H3,(H,15,19)/t8-,10-,11-,13-/m1/s1

InChI Key

GGCXQSCDXNBKFM-UORFTKCHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3C=CNC4=O)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CNC4=O)CO)C

Origin of Product

United States

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